![molecular formula C9H13N B087119 3,4-Dimethylbenzylamine CAS No. 102-48-7](/img/structure/B87119.png)
3,4-Dimethylbenzylamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3,4-dimethylbenzylamine involves several approaches, highlighting the versatility and creativity in the field of organic chemistry. For instance, the synthesis of N,N-dimethyl-4-nitrobenzylamine showcases a method with methylene chloride as the solvent, using dimethylamine hydrochloride and triethylamine as the acid-binding agent, achieving a reaction yield of 94.7% under optimized conditions, indicating the efficiency and practicality of this method for industrial manufacture (Wang Ling-ya, 2015).
Molecular Structure Analysis
Studies on the molecular structure of derivatives of this compound, such as the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds, provide insights into the arrangements and bonding within these molecules. These structures often reveal how substitutions and modifications to the benzylamine core can influence molecular conformation and potential reactivity (F. Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives demonstrate a wide range of reactivities and applications. For example, the olefination of substituted N,N-dimethylbenzylamines highlights the regioselective modification of these compounds under controlled acidic conditions, leading to products like 3-(2'-tolyl)propanoic acid and its derivatives, showcasing the compound's versatility in synthetic organic chemistry (Gui-Xin Cai et al., 2007).
Physical Properties Analysis
The synthesis and physical property analysis of 3,4-dimethoxybenzylamine, a close relative of this compound, provides valuable information on the impact of methoxy groups on the compound's characteristics. Such analyses can offer insights into solubility, melting points, and other physical properties that are crucial for the application of these compounds in various scientific and industrial contexts (Xubin Fang, 2003).
Scientific Research Applications
Ortho Olefination and Functionalization : It's used in highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the formation of 3-(2'-tolyl)propanoic acid and derivatives. The acidity of reaction conditions plays a crucial role in this transformation (Cai et al., 2007).
Cyclometalation Studies : It's involved in the cyclometalation of dimethylbenzylamine by palladium acetate, with a focus on the electrophilic attack mechanism (Davies et al., 2005).
Complex Formation : N,N-dimethylbenzylamine forms complexes with various metals like Ag(I), Au(III), Zn(II), Cd(II), and Hg(II). Their thermal decomposition patterns are studied using techniques like TG and DTA (Farooq & Iqbal, 1999).
Reaction with Isocyanides : Its palladium(II) complex reacts with isocyanides, leading to the cleavage of halide bridges and the formation of iminoacyl complexes (Yamamoto & Yamazaki, 1980).
Curing of Glycidyl Ethers : The compound accelerates the reaction of glycidyl ethers with primary aromatic amines in epoxy resin curing processes (Fryauf et al., 1993).
Electrophilic C-H Activation : It is used in studying the electrophilic activation pathway for C-H bond activation in low-temperature cyclometalation (Davies et al., 2006).
As a Glutathione Peroxidase Mimic : It reduces peroxides through a catalytic mechanism, particularly useful in understanding selenium-based enzymatic reactions (Heverly-Coulson & Boyd, 2012).
Cyclometallation with Metals : It undergoes cyclometallation with metals like Rh, Ir, and Ru, influenced by factors like acetate in cyclometallation (Davies et al., 2003).
In Rare-Earth-Metal Complexes : It's used in stoichiometric insertion and catalytic hydrophosphination reactions with rare-earth-metal complexes (Behrle & Schmidt, 2013).
Metabolism Studies : The metabolism of related compounds, like 3,4-dimethoxy-2-phenylethylamine, has been studied using this compound (Panoutsopoulos, 2006).
Mechanism of Action
Target of Action
3,4-Dimethylbenzylamine is an organic compound with the formula C9H13N . It consists of a benzyl group, C6H5CH2, attached to a dimethylamino functional group . The primary targets of this compound are polyurethane foams and epoxy resins, where it is used as a catalyst .
Mode of Action
The compound interacts with its targets by enhancing the curing process of epoxy resins and the formation of polyurethane foams . This interaction results in a more efficient and faster production process for these materials .
Biochemical Pathways
It is known that the compound undergoes reactions such as directed ortho metalation with butyl lithium . Many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) .
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 091 g/cm3 at 20 °C . It has a melting point of -75 °C and a boiling point of 180 to 183 °C . It is soluble in water at a concentration of 1.2 g/100mL .
Result of Action
The result of the action of this compound is the enhanced formation of polyurethane foams and epoxy resins . This leads to a more efficient and faster production process for these materials .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions. For instance, its solubility in water and its density can change with temperature . Furthermore, the compound’s stability and efficacy as a catalyst can be affected by the presence of other substances in the reaction mixture .
Safety and Hazards
properties
IUPAC Name |
(3,4-dimethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRCZQMDSDSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059253 | |
Record name | Benzenemethanamine, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102-48-7 | |
Record name | 3,4-Dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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